molecular formula C10H19NO3 B1440204 (S)-N-Boc-3-methylmorpholine CAS No. 1022094-01-4

(S)-N-Boc-3-methylmorpholine

Cat. No. B1440204
CAS RN: 1022094-01-4
M. Wt: 201.26 g/mol
InChI Key: LSDUBIYDVJGIQH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-Boc-3-methylmorpholine is an organic compound used in a variety of laboratory experiments. It is a chiral secondary amine that is commonly used in organic synthesis due to its reactivity and stability. The compound is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of other amines and as a catalyst in a variety of reactions.

Scientific Research Applications

Synthesis and Chemical Reactions

(S)-N-Boc-3-methylmorpholine is involved in various synthesis and chemical reactions, illustrating its versatility as a compound in scientific research. For instance:

  • Synthesis of Oxaborines:

    • The compound was utilized in the synthesis of 1,2-oxaborines, achieved through the reaction of pentaarylboroles with N-methylmorpholine-N-oxide, indicating its role in oxygen insertion reactions. This process highlighted the unsaturated central BOC4 ring's aromatic character through both experimental and computational studies (Yruegas, Patterson, & Martin, 2016).
  • Peptide-Cellulose Conjugation:

    • The compound was part of a synthetic route for novel peptide-cellulose conjugates containing O-phospho-l-serine. The synthesis involved the reaction of protected Boc-Ser(PO3Ph2) with β-Ala-Cellulose using N-methylmorpholine, leading to the formation of Nβ-[Boc-Ser(PO3Ph2)]-β-Ala-Cellulose. This process demonstrates the compound's utility in creating peptide-cellulose conjugates for potential biomedical applications (Devarayan, Hachisu, Araki, & Ohkawa, 2013).
  • Esterification in Peptide Synthesis:

    • The compound was explored as a reagent to promote the esterification of Boc-amino acid with Merrifield resin, a crucial step in peptide synthesis. This research indicated that N-methylmorpholine and similar bases are effective in this context, facilitating the production of Merrifield resin-bound Boc amino acids, crucial for peptide synthesis and drug development (Wang, 2005).
  • N-Carbamoyl Nitrones in Cycloaddition Reactions:

    • A novel organocatalytic formal [3 + 2] cycloaddition reaction with in situ generation of N-carbamoyl nitrones was presented. N-Boc- and N-Cbz-protected isoxazolidines were directly obtained as single diastereoisomers in high yields and enantiomeric excesses using this method, showcasing the compound's role in facilitating complex organic reactions (Gioia, Fini, Mazzanti, Bernardi, & Ricci, 2009).

Biomedical Research

(S)-N-Boc-3-methylmorpholine's relevance extends into biomedical research, where its derivatives are explored for therapeutic potential:

  • Synthesis of Marine Bacteria-Derived Natural Tetracyclopeptide:

    • The compound was used in synthesizing an N-methylated analog of a marine bacteria-derived natural proline-rich tetracyclopeptide. This synthesis involved coupling deprotected dipeptide fragments and was followed by cyclization under alkaline conditions. The resultant cyclooligopeptide showed promising anthelmintic and antifungal activity, indicating potential biomedical applications (Dahiya et al., 2018).
  • Antimicrobial Activity of Polymethacrylate Derivatives:

    • Research into cationic amphiphilic polymethacrylate derivatives, prepared using N-(tert-butoxycarbonyl)aminoethyl methacrylate, explored the structure-activity relationship in antimicrobial and hemolytic assays. The findings from this study contribute to the understanding of the antimicrobial properties of related compounds, potentially guiding the development of new antimicrobial materials (Kuroda & DeGrado, 2005).

properties

IUPAC Name

tert-butyl (3S)-3-methylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-8-7-13-6-5-11(8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDUBIYDVJGIQH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672103
Record name tert-Butyl (3S)-3-methylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-Boc-3-methylmorpholine

CAS RN

1022094-01-4
Record name 1,1-Dimethylethyl (3S)-3-methyl-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022094-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3S)-3-methylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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